molecular formula C26H30N2O4 B10984441 N-(2-methoxyphenyl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(2-methoxyphenyl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10984441
M. Wt: 434.5 g/mol
InChI Key: HAMDGLWCGKRKIN-UHFFFAOYSA-N
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Description

{N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a methoxyphenyl group, a tetrahydrofuran ring, and an isoquinoline moiety

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-31-22-13-5-4-12-21(22)27-24(29)23-19-10-2-3-11-20(19)25(30)28(17-18-9-8-16-32-18)26(23)14-6-7-15-26/h2-5,10-13,18,23H,6-9,14-17H2,1H3,(H,27,29)

InChI Key

HAMDGLWCGKRKIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5CCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, boronic acids, and appropriate solvents such as tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

{N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE include:

Uniqueness

What sets {N}-(2-METHOXYPHENYL)-1’-OXO-2’-(TETRAHYDROFURAN-2-YLMETHYL)-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

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